molecular formula C13H16N4O2 B4567672 5,7-dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

5,7-dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4567672
M. Wt: 260.29 g/mol
InChI Key: HRPFHHGWOIELMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.12732577 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

5,7-Dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine is involved in the synthesis of various heterocyclic compounds. For instance, it is used in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives and related compounds, which are significant in the field of medicinal chemistry due to their potential pharmacological properties (Ho & Suen, 2013).

Reactions with Nitrogen-Containing Bases

This compound also reacts differently with nitrogen bases having different numbers of labile hydrogen atoms. For example, its interaction with secondary amines or morpholine results in nucleophilic replacement, leading to the formation of new derivatives with potential applications in drug development (Shablykin et al., 2008).

Antagonists for Parkinson's Disease Treatment

In the context of Parkinson's disease treatment, derivatives of this compound have been prepared as selective adenosine hA2A receptor antagonists. These compounds show promise for therapeutic applications in neurodegenerative disorders (Zhang et al., 2008).

Antimicrobial and Insecticidal Properties

The compound has been used in synthesizing pyrimidine linked pyrazole heterocyclics, which are evaluated for their insecticidal and antimicrobial potential. These derivatives are significant for developing new antimicrobial agents and insecticides (Deohate & Palaspagar, 2020).

Future Directions

The future directions for “5,7-dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine” could involve further exploration of its potential applications in medicinal chemistry and material science . More research could also be conducted to understand its mechanism of action and to optimize its synthesis process .

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Cellular Effects

In terms of cellular effects, 5,7-dimethyl-3-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine has shown significant inhibitory activity against certain cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound is believed to be related to its inhibitory activity against CDK2. It has been suggested that this compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Properties

IUPAC Name

(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-9-7-10(2)17-12(15-9)11(8-14-17)13(18)16-3-5-19-6-4-16/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPFHHGWOIELMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.